molecular formula C9H10ClNO4S B2598415 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate CAS No. 106111-15-3

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate

Cat. No.: B2598415
CAS No.: 106111-15-3
M. Wt: 263.69
InChI Key: SYOQNYMPQNXLCA-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate involves its interaction with biological targets such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme kinetics and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
  • Methyl 2-{[(4-bromophenyl)sulfonyl]amino}acetate
  • Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate

Uniqueness

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQNYMPQNXLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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